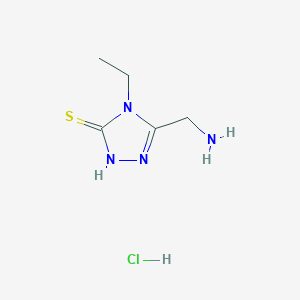

5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)-4-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S.ClH/c1-2-9-4(3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJYSZKFVENTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Hydrazide Intermediate

- Starting from ethyl esters (e.g., ethyl 4-aminobenzoate or ethyl benzoate derivatives), hydrazides are synthesized by refluxing with hydrazine hydrate in absolute ethanol.

- Typical conditions: reflux for 3–4 hours.

- Yields reported: approximately 70–75%.

- Example: Methyl benzoate reacted with hydrazine hydrate to give benzoic acid hydrazide with 75.7% yield and melting point 112–114°C.

Formation of Potassium Dithiocarbazinate Salt

- The hydrazide is treated with carbon disulfide in an alkaline ethanol solution (e.g., potassium hydroxide in ethanol).

- Reaction is carried out at room temperature or under mild reflux.

- The resulting potassium dithiocarbazinate salt is isolated by filtration and drying.

- Yields around 65–70% are typical.

- Melting points in the range of 186–188°C have been observed for similar salts.

Cyclization to 4-Amino-4H-1,2,4-triazole-3-thiol Core

- The potassium salt is refluxed with hydrazine hydrate in water or ethanol-water mixtures.

- The reaction progress is monitored by the cessation of hydrogen sulfide evolution.

- Acidification with hydrochloric acid yields the 4-amino-4H-1,2,4-triazole-3-thiol as a white precipitate.

- Yields typically range from 60–70%.

- Melting points reported near 198–200°C.

- This step forms the key triazole-thiol heterocyclic nucleus.

Introduction of the Aminomethyl Group

- The aminomethyl group at the 5-position can be introduced via nucleophilic substitution using chloromethyl derivatives or by reductive amination of an aldehyde precursor.

- A common method involves reaction of the 4-amino-4H-1,2,4-triazole-3-thiol with formaldehyde or chloromethyl reagents under basic conditions.

- Subsequent acidification with HCl produces the hydrochloride salt.

- Reaction conditions include reflux in methanol or ethanol with base such as sodium hydroxide.

- Purification by recrystallization from ethanol-water mixtures is typical.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl ester + Hydrazine hydrate, reflux in ethanol | Hydrazide intermediate | 70–75 | Reflux 3–4 h, mp ~112–114°C |

| 2 | Hydrazide + CS2 + KOH in ethanol | Potassium dithiocarbazinate salt | 65–70 | Room temp or mild reflux |

| 3 | Potassium salt + Hydrazine hydrate, reflux in water | 4-Amino-4H-1,2,4-triazole-3-thiol | 60–70 | Acidify with HCl, mp ~198–200°C |

| 4 | Triazole-thiol + Chloromethyl reagent + NaOH, reflux | 5-(Aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Variable | Followed by acidification |

| 5 | Product + HCl | Hydrochloride salt | - | Purified by recrystallization |

Analytical and Characterization Data

- Melting Points: Consistent with literature values for intermediates and final products, confirming purity.

- Spectroscopic Analysis: IR spectra show characteristic bands for NH2, SH, and C=N groups.

- NMR (1H and 13C): Confirm structure, especially the presence of aminomethyl protons and ethyl substituents.

- Elemental Analysis: Matches calculated values for C, H, N, S, and Cl in hydrochloride salts.

- Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the target compound.

Research Findings and Optimization Notes

- The choice of solvent (ethanol, methanol, water mixtures) and base (KOH, NaOH) significantly affects yields and purity.

- Reflux times and temperatures are optimized to balance reaction completion and minimize side reactions.

- Acidification with hydrochloric acid is critical to isolate the hydrochloride salt in crystalline form.

- Purification by recrystallization from ethanol or ethanol-water mixtures yields high-purity final products.

- Alternative green synthesis methods using catalytic amounts of sulfuric acid and ethanol have been reported but are more common for related aryl-substituted triazole thiols.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Material | Ethyl esters or benzoic acid derivatives |

| Key Reagents | Hydrazine hydrate, carbon disulfide, potassium hydroxide, chloromethyl reagents |

| Solvents | Ethanol, methanol, water, 1,4-dioxane (for some steps) |

| Reaction Conditions | Reflux (1–6 hours), room temperature for salt formation |

| Yields | Hydrazide (70–75%), potassium salt (65–70%), triazole-thiol (60–70%), final step variable |

| Purification | Filtration, recrystallization from ethanol or ethanol-water |

| Characterization Techniques | IR, NMR, elemental analysis, mass spectrometry |

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Agricultural Applications

1. Fungicidal Activity

5-(Aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has shown promising fungicidal properties. Research indicates that it can effectively inhibit the growth of various fungal pathogens, making it a candidate for developing new agricultural fungicides.

Case Study : In a controlled study, the compound was tested against Fusarium species, which are notorious for causing crop diseases. Results demonstrated a significant reduction in fungal growth at concentrations as low as 100 ppm, indicating its potential as a biofungicide .

Pharmaceutical Applications

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacteria. This characteristic is attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm for S. aureus at a concentration of 50 µg/mL, showcasing its potential as an antimicrobial agent .

Material Science Applications

3. Development of Sensors

Recent advancements have highlighted the use of this compound in developing electrochemical sensors. Its thiol group allows for the formation of stable complexes with metals, enhancing sensor sensitivity.

Case Study : A study demonstrated that incorporating 5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol into a sensor matrix significantly improved detection limits for heavy metals like mercury. The sensor achieved detection limits in the attomolar range, making it suitable for environmental monitoring applications .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The triazole ring and thiol group are key functional groups that contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with similar triazole-thiol derivatives:

*Calculated based on analogous structures.

Key Observations:

- Solubility : The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like 5-(adamantane-1-yl) or 5-(4-tert-butylphenyl) derivatives, which are lipophilic .

Antimicrobial and Antifungal Activity:

- Adamantane Derivatives : Exhibit broad-spectrum antimicrobial activity due to lipophilicity and membrane interaction .

- Chlorophenyl Derivatives: The electron-withdrawing Cl group enhances binding to fungal lanosterol 14-α-demethylase, a target for antifungals .

- Aminomethyl/Aminoethyl Derivatives: The amino group may facilitate interactions with bacterial enzymes (e.g., kinases or cyclooxygenases), as suggested by molecular docking studies in and .

Anti-inflammatory Potential:

- Pyrazole-Containing Triazoles: Demonstrated anti-inflammatory activity via inhibition of cyclooxygenase-2 (COX-2) in molecular models . The target compound’s aminomethyl group could similarly modulate COX-2 binding.

Stability and Reactivity

- Hydrochloride Salts : Enhanced stability compared to free thiols, which are prone to oxidation.

- Thiol Reactivity : The -SH group participates in metal coordination (e.g., with InCl3 in alkylation reactions, ) and redox processes, relevant in catalytic or antioxidant applications .

Biological Activity

5-(Aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride (CAS No. 1258649-60-3) is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 158.22 g/mol. Its structure includes a triazole ring which is known for conferring various biological activities to similar compounds.

Antifungal Activity

Research has indicated that derivatives of triazole compounds exhibit antifungal properties. A study evaluated the antifungal activity of various 4-amino-1,2,4-triazole derivatives, including this compound. The compound demonstrated significant efficacy against several fungal strains, suggesting its potential as an antifungal agent .

Antiviral and Anticancer Properties

The compound has been investigated for its antiviral properties. Triazole derivatives are recognized for their ability to inhibit viral replication. In vitro studies have shown that similar compounds can disrupt viral life cycles effectively . Additionally, some derivatives have shown promising anticancer activity through mechanisms such as apoptosis induction in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors. For example, they may inhibit the synthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity.

- Interference with Nucleic Acid Synthesis : Some triazoles can interfere with nucleic acid synthesis in pathogens, leading to reduced replication and proliferation.

- Induction of Apoptosis : Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride, and how do solvent choices impact reaction yields?

The synthesis typically involves alkylation or cyclization reactions. For example, alkylation of the triazole-thiol scaffold is optimized using methanol or propan-2-ol as solvents, yielding 70–85% under reflux conditions. Protic solvents enhance nucleophilic substitution by stabilizing intermediates, while aprotic solvents may reduce side reactions. Reaction times (4–6 hours) and molar ratios (1:1.2 for thiol:alkylating agent) are critical for reproducibility . For cyclization, ethyl isothiocyanate in methanol under reflux is effective for forming the triazole core, followed by HCl treatment to isolate the hydrochloride salt .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, N-H stretches from aminomethyl groups).

- Elemental analysis : Validates empirical formula (e.g., C₆H₁₂N₄S·HCl requires C 32.65%, H 5.92%, N 25.39%).

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 221.08 for the free base) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal and anti-inflammatory activities of this compound, considering contradictions in biological assay data?

- Antifungal assays : Use standardized microdilution methods (CLSI M27/M38) against Candida spp. and Aspergillus spp., comparing MIC values with positive controls (e.g., fluconazole). Discrepancies may arise from solvent polarity affecting compound solubility; DMSO concentrations should be ≤1% to avoid cytotoxicity .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages. Contradictory results between assays may stem from cell line variability or metabolite instability in serum-containing media .

Q. What computational strategies are recommended for predicting the binding affinity and selectivity of this triazole-thiol derivative against target enzymes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., SARS-CoV-2 helicase [PDB:5WWP] or fungal CYP51). Focus on hydrogen bonding with catalytic residues (e.g., His235 in CYP51) and hydrophobic interactions with the ethyl/aminomethyl groups.

- MD simulations : Assess binding stability (50–100 ns trajectories) using AMBER or GROMACS. Low RMSD (<2 Å) indicates stable binding .

Q. How should structure-activity relationship (SAR) studies be structured to identify key functional groups responsible for biological activity?

- Systematic substitution : Modify the ethyl group (e.g., replace with isopropyl or cyclohexyl) and the aminomethyl moiety (e.g., acetylation or benzylation).

- Activity correlation : Compare MIC values or IC₅₀ against substituent hydrophobicity (logP) and electronic parameters (Hammett σ). For example, bulkier alkyl groups enhance antifungal activity by improving membrane penetration .

Q. What methodologies are employed to assess the compound's stability under various storage conditions, and how can degradation products be characterized?

- Stability studies : Use accelerated testing (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products (e.g., oxidized thiol to disulfide) are identified via LC-MS/MS.

- Storage recommendations : Lyophilized samples stored at -20°C in amber vials show <5% degradation over 12 months .

Q. In resolving contradictory results between in vitro and in vivo efficacy studies, what experimental variables should be controlled or adjusted?

- Pharmacokinetics : Measure plasma half-life (e.g., via LC-MS) to assess bioavailability. Poor in vivo efficacy may require prodrug strategies (e.g., esterification of the thiol group).

- Formulation : Use solubilizing agents (e.g., cyclodextrins) for in vivo administration to mimic in vitro solubility conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.